molecular formula C11H13ClO2S B1315863 4-Cyclopentylbenzenesulfonyl chloride CAS No. 54997-94-3

4-Cyclopentylbenzenesulfonyl chloride

Cat. No.: B1315863
CAS No.: 54997-94-3
M. Wt: 244.74 g/mol
InChI Key: QIUWSLVVXHWTKC-UHFFFAOYSA-N
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Description

4-Cyclopentylbenzenesulfonyl chloride is an organic compound with the molecular formula C11H13ClO2S and a molecular weight of 244.74 g/mol . It is a derivative of benzenesulfonyl chloride, where a cyclopentyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclopentylbenzenesulfonyl chloride can be synthesized through the reaction of 4-cyclopentylbenzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically involves refluxing the sulfonic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

C6H4(SO3H)(C5H9)+SOCl2C6H4(SO2Cl)(C5H9)+SO2+HCl\text{C}_6\text{H}_4(\text{SO}_3\text{H})(\text{C}_5\text{H}_9) + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_4(\text{SO}_2\text{Cl})(\text{C}_5\text{H}_9) + \text{SO}_2 + \text{HCl} C6​H4​(SO3​H)(C5​H9​)+SOCl2​→C6​H4​(SO2​Cl)(C5​H9​)+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the cyclopentyl group can lead to the formation of cyclopentyl ketone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfones: Formed by the reaction with thiols.

Scientific Research Applications

4-Cyclopentylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the modification of biomolecules to study protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclopentylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: Lacks the cyclopentyl group, making it less sterically hindered.

    4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a cyclopentyl group, leading to different reactivity and steric effects.

    4-Ethylbenzenesulfonyl chloride: Contains an ethyl group, which also affects its reactivity and steric properties.

Uniqueness

4-Cyclopentylbenzenesulfonyl chloride is unique due to the presence of the cyclopentyl group, which introduces steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis and research applications.

Properties

IUPAC Name

4-cyclopentylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2S/c12-15(13,14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUWSLVVXHWTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561841
Record name 4-Cyclopentylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54997-94-3
Record name 4-Cyclopentylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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